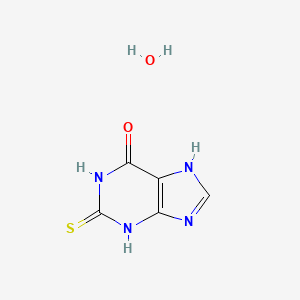

2-Thio-6-hydroxypurine hydrate

Description

Significance of Purine (B94841) Derivatives in Chemical and Biological Sciences

Purine derivatives are a class of heterocyclic organic compounds that are of fundamental importance in chemical and biological sciences. sigmaaldrich.comdrugbank.com Their core structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is the foundation for a vast array of molecules with diverse functions. nist.govnist.gov In the realm of biology, purine derivatives are integral components of nucleic acids (DNA and RNA) in the form of adenine (B156593) and guanine, which encode genetic information. They also form the basis of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic adenosine monophosphate (cAMP), and coenzymes like NAD and FAD.

The versatility of the purine scaffold has made it a privileged structure in medicinal chemistry. nist.govresearchgate.net By modifying the purine core with various functional groups, chemists can design molecules that interact with a wide range of biological targets, including enzymes and receptors. sigmaaldrich.comdrugbank.com This has led to the development of numerous purine analogs as therapeutic agents with applications in treating a variety of diseases. drugbank.com

Overview of Thio-Modified Nucleobases in Academic Inquiry

Thio-modified nucleobases, or thiopurines and thiopyrimidines, are derivatives in which one or more oxygen atoms in the nucleobase structure are replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule, leading to unique chemical reactivity and biological activity. In academic inquiry, thio-modified nucleobases are valuable tools for studying a variety of biochemical processes.

The introduction of a thiol group can, for instance, influence the tautomeric equilibrium of the nucleobase, affect its hydrogen bonding capabilities, and alter its susceptibility to enzymatic modification. These changes have been exploited in studies of DNA and RNA structure and function, enzyme mechanisms, and metabolic pathways. researchgate.net Thiopurines, such as 6-mercaptopurine (B1684380) and its prodrug azathioprine, are well-known for their immunosuppressive and antineoplastic properties, which stem from their ability to interfere with nucleic acid synthesis. drugbank.comwikipedia.org The study of thio-modified nucleobases continues to be an active area of research, with potential applications in drug development and biotechnology. sigmaaldrich.comdrugbank.com

Historical Context of 2-Thio-6-hydroxypurine Hydrate (B1144303) in Scientific Literature

The scientific literature on 2-Thio-6-hydroxypurine, often referred to by its synonyms 2-thioxanthine (B146167) or 2-mercapto-6-hydroxypurine, is intertwined with the broader history of thiopurine research. Early investigations into purine chemistry laid the groundwork for the synthesis and characterization of various derivatives. A notable patent from 1954 describes a process for manufacturing 6-mercaptopurine, a structurally related compound, highlighting the early interest in the therapeutic potential of thiopurines. google.com

Another patent from the same era details methods for preparing 6-mercaptopurines by reacting 6-hydroxypurines with phosphorus pentasulfide, a reaction that underscores the chemical transformations used to introduce sulfur into the purine ring system. google.com While specific early studies focusing solely on the hydrate form of 2-Thio-6-hydroxypurine are not extensively documented in readily available literature, the synthesis and investigation of 2-thioxanthine derivatives have been a subject of academic research. For example, studies have explored the synthesis of various 8-aryl-2-thioxanthines and their subsequent methylation. nih.gov More recent research has delved into the mechanistic details of how 2-thioxanthine derivatives can act as enzyme inhibitors, for instance, by studying their interaction with myeloperoxidase. nih.gov

The table below provides key identification and property data for 2-Thio-6-hydroxypurine and its hydrate form.

| Property | 2-Thio-6-hydroxypurine Hydrate | 2-Thio-6-hydroxypurine (Anhydrous) |

| CAS Number | 213696-55-0 echemi.com | 2487-40-3 nist.gov |

| Molecular Formula | C5H6N4O2S echemi.com | C5H4N4OS nist.gov |

| Molecular Weight | 186.19 g/mol echemi.com | 168.176 g/mol nist.gov |

| Synonyms | - | 2-Thioxanthine, 2-Mercapto-6-hydroxypurine nist.gov |

| Appearance | Not specified | Crystalline solid |

| Melting Point | >300°C echemi.com | Not specified |

| Solubility | Not specified | Soluble in 1 M NH4OH (50 mg/mL) sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-sulfanylidene-3,7-dihydropurin-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVRQEIQDIDMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=S)N2.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Thio 6 Hydroxypurine Hydrate

Established Synthetic Pathways to 2-Thio-6-hydroxypurine Hydrate (B1144303) and Analogues

The construction of the 2-Thio-6-hydroxypurine hydrate core typically involves the synthesis of a substituted pyrimidine (B1678525) precursor followed by the cyclization to form the fused imidazole (B134444) ring.

Precursor Synthesis and Transformation Strategies

A common and effective route to this compound begins with the synthesis of a 4,5-diaminopyrimidine derivative. One key intermediate is 4,5-diamino-2-thiouracil . This precursor contains the necessary functionalities arranged for the subsequent cyclization to form the purine (B94841) ring system.

The synthesis of this pyrimidine intermediate can be achieved through various methods. A typical approach involves the nitrosation of 6-aminouracil derivatives, followed by reduction of the nitroso group to an amino group, yielding the 5,6-diaminouracil. When starting with a 2-thiouracil derivative, this strategy provides the corresponding 4,5-diamino-2-thiopyrimidine.

Once the 4,5-diaminopyrimidine precursor is obtained, the imidazole ring is constructed to yield the final purine. This is often accomplished by reacting the diamine with a one-carbon source. Formic acid is a frequently used reagent for this cyclization, leading directly to the formation of the purine ring. For instance, refluxing 4,5-diamino-2-thiouracil with formic acid results in the formation of 2-Thio-6-hydroxypurine.

Thiolation and Hydroxylation Approaches to the Purine Ring

Direct thiolation of a pre-formed purine ring at the 2-position, such as the conversion of hypoxanthine to 2-Thio-6-hydroxypurine, is not the preferred synthetic route. The synthesis is more efficiently achieved by incorporating the sulfur atom at the 2-position of the pyrimidine precursor prior to the imidazole ring closure. This is typically accomplished by using thiourea during the initial pyrimidine synthesis.

Similarly, direct hydroxylation at the 6-position of a 2-thiopurine is not a standard synthetic strategy. The hydroxyl group at the 6-position is generally introduced as part of the initial pyrimidine precursor, as seen in the use of uracil or thiouracil derivatives.

Regioselective Synthesis Strategies for Substituted Purines

The synthesis of substituted purine analogues often requires regioselective control to introduce functional groups at specific positions on the purine ring. The inherent reactivity of the different nitrogen atoms in the purine core can lead to a mixture of isomers upon substitution. Therefore, strategies to direct substitution to a specific nitrogen atom are crucial.

For N7-alkylation, direct alkylation of 6-substituted purines can lead to a mixture of N7 and N9 isomers. However, specific reaction conditions and the nature of the substituent at the C6 position can influence the regioselectivity. The use of protecting groups is a common strategy to achieve regioselectivity. For instance, protecting one nitrogen atom allows for the specific functionalization of another.

Derivatization Chemistry of this compound

The presence of a thiol group at the C2 position and a hydroxyl group at the C6 position, along with reactive nitrogen atoms in the purine ring, makes this compound a versatile scaffold for further chemical modifications.

Alkylation and Methylation Studies on Sulfur and Nitrogen Atoms

The sulfur atom at the 2-position is a soft nucleophile and can be readily alkylated. S-alkylation is a common derivatization reaction for thiopurines. For example, reaction with alkyl halides in the presence of a base leads to the formation of 2-alkylthio-6-hydroxypurines. Methylation of the sulfur atom can be achieved using reagents like methyl iodide.

Alkylation and methylation can also occur on the nitrogen atoms of the purine ring. The site of N-alkylation (N1, N3, N7, or N9) depends on the alkylating agent, the reaction conditions (e.g., solvent, base), and the presence of substituents on the purine ring. For instance, methylation of xanthine derivatives can be directed to specific nitrogen atoms to produce various N-methylated products.

Table 1: Examples of Alkylation/Methylation Reactions on Thiopurines and Related Compounds

| Starting Material | Reagent | Product(s) | Reference |

| 7-Methylpurine-2,6-dithione | Propargyl bromide | 2,6-di(prop-2-ynylthio)-7-methylpurine | nih.gov |

| 2,6-Dichloropurine | 1-Propanol (Mitsunobu reaction) | 2,6-Dichloro-9-propylpurine | nih.gov |

| 6-Amino-2-chloro-7,8-dihydro-7-methyl-9-propylpurin-8-one | Iodomethane | 6-Amino-2-chloro-7,8-dihydro-1,7-dimethyl-9-propylpurin-8-one | nih.gov |

Synthesis of Substituted Purine Analogues

This compound serves as a valuable starting material for the synthesis of a variety of substituted purine analogues.

2,6-Disubstituted Purines: The thiol group at C2 and the hydroxyl group at C6 can be chemically modified to introduce a wide range of substituents. The thiol group can be converted to other sulfur-containing functionalities or be displaced by other nucleophiles. The hydroxyl group can be converted to a leaving group, such as a chloro group, by reacting with reagents like phosphorus oxychloride. This 2-thio-6-chloropurine intermediate is then susceptible to nucleophilic substitution at the 6-position, allowing for the introduction of various amino, alkoxy, and other groups.

8-Substituted Purines: Introduction of substituents at the C8 position of the purine ring is a common strategy to modify the biological activity of purine analogues. This can be achieved by direct electrophilic substitution on the purine ring. For example, nitration of xanthine and its N-methyl derivatives can occur at the 8-position. The resulting 8-nitro group can then be displaced by various nucleophiles to introduce a range of substituents. semanticscholar.org Another approach involves the cyclization of a 5,6-diaminopyrimidine precursor with a carboxylic acid derivative to introduce a substituent at the 8-position. researchgate.net

Table 2: Examples of Substituted Purine Analogue Synthesis

| Starting Material | Reagent(s) | Product | Reference |

| 2,6-Dichloropurine | Aniline | 6-Anilino-2-chloropurine | Inferred from nih.gov |

| 1,3-Dimethyl-5,6-diaminouracil | Activated double bond systems | 8-Substituted xanthines | researchgate.net |

| 7-Methylpurine-2,6-dithione | 1. Propargyl bromide; 2. Paraformaldehyde, Morpholine, CuCl | 2,6-Di(N-morpholinylbutynylthio)-7-methylpurine | nih.gov |

Formation of Nucleoside and Nucleotide Analogues (e.g., methyl-substituted nucleobases)

The biological activity of purine analogues is often realized upon their conversion into nucleosides and nucleotides, which can act as mimics of endogenous molecules and interfere with metabolic pathways. The synthesis of these analogues from 2-thio-6-hydroxypurine, also known as 6-thioxanthine, involves the attachment of a sugar moiety (typically ribose or deoxyribose) to the purine base, followed by phosphorylation.

Chemical Glycosylation: The primary method for synthesizing nucleosides is through glycosylation, where the purine base is coupled with a protected sugar derivative. A common approach involves the Vorbrüggen glycosylation, where a silylated heterocyclic base reacts with a protected sugar halide or acetate in the presence of a Lewis acid catalyst. For thiopurines like 6-thioxanthine, the reaction typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the desired product for biological activity, mimicking natural nucleosides. Studies on the related compound 6-thioguanine have shown that N9-glycosylation is a key step in the formation of its active metabolites mdpi.comnih.gov.

Enzymatic Synthesis: Enzymatic methods offer a green and highly selective alternative to chemical synthesis. researchgate.net These reactions are highly stereospecific and regioselective, often eliminating the need for protecting groups. researchgate.net Purine nucleoside phosphorylases (PNPs) are frequently used to catalyze the transfer of a sugar moiety from a donor nucleoside to the purine base. mdpi.com This transglycosylation reaction is a powerful tool for creating a variety of nucleoside analogues. mdpi.com Once the nucleoside is formed, it can be further phosphorylated to the monophosphate (NMP), diphosphate (NDP), and triphosphate (NTP) forms using specific kinases. mdpi.comwindows.net One-pot multi-enzyme cascade reactions have been developed for the efficient synthesis of nucleoside triphosphates from the corresponding nucleobase, demonstrating the power of biocatalysis in this field. windows.net

Methyl-Substituted Analogues: The synthesis of methyl-substituted nucleoside analogues can be achieved by using a methylated purine precursor or by modifying the sugar moiety. For instance, the synthesis of 4′-C-methylnucleosides has been reported, which involves a modular 5-step process featuring an intramolecular trans-acetalization. This approach allows for the creation of a diverse library of analogues with modifications on the sugar ring. researchgate.net

The following table summarizes representative methods for nucleoside synthesis.

| Method | Key Reagents/Catalysts | Key Features |

| Chemical Glycosylation (Vorbrüggen) | Silylated 6-thioxanthine, Protected Ribose Acetate, TMSOTf (Lewis Acid) | Forms N-glycosidic bond; often yields N7/N9 isomer mixture. |

| Enzymatic Transglycosylation | Purine Nucleoside Phosphorylase (PNP), Sugar Donor (e.g., Ribose-1-phosphate) | High regio- and stereoselectivity; mild reaction conditions; no protecting groups needed. researchgate.netmdpi.com |

| Enzymatic Phosphorylation Cascade | Nucleoside Kinase, Nucleoside Monophosphate Kinase, Nucleoside Diphosphate Kinase, ATP | Converts nucleoside to triphosphate in a one-pot reaction. mdpi.com |

Formation of Nucleotides: Nucleotides are typically synthesized by the phosphorylation of the corresponding nucleosides. This can be accomplished through chemical methods, such as the Yoshikawa procedure using phosphoryl chloride, or more commonly through enzymatic methods. A cascade of kinase enzymes can sequentially add phosphate groups to the 5'-hydroxyl of the sugar moiety to produce the monophosphate, diphosphate, and ultimately the biologically active triphosphate analogue. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Approaches in Purine Synthesis

Modern organic synthesis emphasizes the development of efficient and environmentally benign methodologies. The synthesis of purine derivatives, including 2-thio-6-hydroxypurine, has benefited significantly from these advancements.

Advanced Catalytic Methods: Photoredox catalysis has emerged as a powerful tool for the functionalization of purines under mild conditions. wikipedia.orgnih.gov This technique uses visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional methods. wikipedia.orgnih.gov For example, a dual photoredox and nickel catalysis strategy has been successfully employed for the C6-alkylation of purine nucleosides, allowing for the direct coupling of chloropurines with a wide range of alkyl bromides. nih.gov This late-stage functionalization is highly valuable in medicinal chemistry for rapidly generating diverse compound libraries. nih.gov Another application is the direct C8 alkoxylation of purines using an acridinium photocatalyst and air as the oxidant, representing a green method with high atom economy. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has become a standard technique to accelerate organic reactions. sphinxsai.commdpi.com In purine synthesis, microwave-assisted methods can dramatically reduce reaction times, increase yields, and improve product purity. sphinxsai.com This technology has been successfully applied to the synthesis of purine thioglycoside analogs, where key steps like the condensation and cyclization to form the purine core are performed under microwave irradiation. nih.govorganic-chemistry.org

Green Chemistry Approaches:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The Traube synthesis, a classical method for purine formation, can be adapted into MCR formats. pharmaguideline.com For instance, the reaction of 6-aminothiouracil derivatives with aldehydes and active methylene compounds can lead to complex fused pyrimidine systems in a one-pot process. longdom.org These reactions are atom-economical and reduce the number of synthetic steps and purification stages, aligning with the principles of green chemistry. mdpi.com

Solvent-Free and Aqueous Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reactions, often facilitated by grinding (mechanochemistry) or heating, can lead to cleaner reactions and simpler workups. mdpi.com Additionally, using water as a solvent is highly desirable due to its non-toxic and non-flammable nature. While the solubility of many organic reagents in water can be a challenge, the development of water-soluble catalysts and reaction conditions is an active area of research.

Use of Greener Catalysts: The development of reusable and non-toxic catalysts is another cornerstone of green chemistry. For example, heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste. mdpi.com Enzymatic synthesis, as discussed previously, is an exemplary green approach due to the biodegradability of the catalysts (enzymes) and the mild, aqueous reaction conditions employed. researchgate.net

The table below highlights some of these advanced and green synthetic methods.

| Technique | Principle | Advantages in Purine Synthesis |

| Photoredox/Nickel Dual Catalysis | Visible light-induced single-electron transfer combined with transition metal catalysis. | Enables late-stage C-H functionalization and cross-coupling under mild conditions. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid and uniform heating. | Drastically reduced reaction times, higher yields, and improved product purity. sphinxsai.comnih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High atom economy, convergence, reduced waste, and operational simplicity. nih.govlongdom.org |

| Enzymatic Synthesis | Use of enzymes as biocatalysts. | High selectivity, mild aqueous conditions, biodegradable catalysts, no need for protecting groups. researchgate.netmdpi.com |

Spectroscopic Characterization and Structural Elucidation of 2 Thio 6 Hydroxypurine Hydrate and Its Complexes

Advanced Spectroscopic Analysis Techniques

Modern spectroscopy offers a powerful toolkit for the comprehensive characterization of molecules like 2-Thio-6-hydroxypurine hydrate (B1144303). Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating its structure and understanding its chemical behavior.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides granular detail about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous mapping of the molecular framework and intermolecular interactions.

¹H and ¹³C NMR spectra serve as fundamental fingerprints for the 2-Thio-6-hydroxypurine molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, providing essential data for structural assignment.

¹H NMR: In computational studies of 2-Thioxanthine (B146167), the chemical shifts of the protons have been calculated. These theoretical values provide a baseline for interpreting experimental data. For the isolated molecule, the protons attached to nitrogen and carbon atoms exhibit distinct chemical shifts. Experimental spectra recorded in solvents like DMSO are known to show shifts in these values due to interactions between the solute and solvent molecules nih.gov.

¹³C NMR: While ¹H NMR provides information on the protons, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each carbon atom in the purine (B94841) ring system and any associated groups will have a characteristic chemical shift, confirming the core structure of the compound. The greater range of chemical shifts in ¹³C NMR compared to ¹H NMR often allows for better resolution of signals, which is invaluable for analyzing complex structures or mixtures nih.govlibretexts.org.

Table 1: Calculated ¹H NMR Chemical Shifts for 2-Thio-6-hydroxypurine (2-Thioxanthine)

| Proton | Calculated Chemical Shift (δ, ppm) |

| N(1)H | 7.76 |

| N(3)H | 8.75 |

| N(7)H | 7.93 |

| C(8)H | 8.75 |

| Data sourced from computational analysis nih.gov. |

When 2-Thio-6-hydroxypurine forms complexes, determining the precise site of interaction (regioselectivity) is critical. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful two-dimensional NMR technique used for this purpose. It reveals correlations between protons and carbons that are separated by two or three chemical bonds.

By analyzing the cross-peaks in an HMBC spectrum, researchers can establish long-range connectivity within the molecule. For instance, in a complex of 2-Thio-6-hydroxypurine, an HMBC experiment can show a correlation between a proton on a complexing agent and a carbon atom in the purine ring (e.g., C4, C5, or C6). This information unambiguously identifies the binding site, which is crucial for distinguishing between different potential isomers, such as N7 versus N9 alkylated purines acs.orgipb.ptnih.gov.

NMR spectroscopy is exceptionally sensitive to the formation of hydrogen bonds, which are central to the structure of 2-Thio-6-hydroxypurine hydrate. The chemical shift of a proton involved in a hydrogen bond is significantly affected, typically shifting downfield (to a higher ppm value) nih.govfu-berlin.de. This phenomenon is a direct result of the deshielding of the proton as it interacts with an electronegative atom nih.gov.

In the case of hydrated 2-Thioxanthine, theoretical studies have identified seven potential 1:1 complexes with water, forming medium-strength hydrogen bonds nih.gov. The formation of these hydrogen bonds leads to substantial changes in the calculated ¹H NMR spectra nih.gov. A strong linear correlation has been demonstrated between the calculated interaction energy of these hydrated complexes and the chemical shift of the proton involved in the hydrogen bond nih.gov. More stable complexes, which have higher interaction energies, exhibit a greater downfield shift for the hydrogen-bonded proton. This relationship allows NMR to be used not only to detect hydrogen bonding but also to probe the energetics of complexation nih.govuochb.cz.

Table 2: Correlation of Interaction Energy and Calculated ¹H NMR Chemical Shift in 2-Thioxanthine-Water Complexes

| Complex | Interaction Energy (ΔE, kcal/mol) | H-Bonded Proton | Calculated Chemical Shift (δ, ppm) |

| I | -8.6 | O-H···O | 6.7 |

| II | -12.1 | O-H···O | 13.2 |

| III | -9.0 | O-H···S | 5.3 |

| IV | -7.5 | N(1)-H···O | 9.9 |

| V | -8.0 | N(3)-H···O | 11.2 |

| VI | -7.1 | N(7)-H···O | 10.3 |

| VII | -3.3 | C(8)-H···O | 8.9 |

| Data from ab initio study nih.gov. A higher negative ΔE indicates a stronger interaction. |

FT-IR spectroscopy probes the vibrational modes of a molecule. Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for structural characterization and for studying intermolecular interactions like hydrogen bonding mdpi.com.

For this compound, the IR spectrum provides direct evidence of the presence of functional groups such as N-H, C=O, and C=S. The formation of hydrogen bonds upon hydration significantly perturbs the vibrational frequencies of the groups involved, particularly the X-H stretching vibrations researchgate.net. Theoretical calculations show that the IR spectrum of hydrated 2-Thioxanthine differs significantly from the unhydrated form, especially in the 3000–4000 cm⁻¹ region, which corresponds to O-H and N-H stretching researchgate.net. The formation of a hydrogen bond typically weakens the X-H bond, causing its stretching frequency to decrease (a "red-shift") researchgate.net. This shift is a hallmark of hydrogen bond formation. The state of hydration can have a profound impact on the positions and shapes of absorption bands in the IR spectrum nih.gov.

Table 3: Key FT-IR Vibrational Regions for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| O-H / N-H stretching | 3000 - 4000 | Sensitive to hydrogen bonding; shows red-shift upon hydration researchgate.net. |

| C=O stretching | ~1600 - 1700 | Confirms the presence of the carbonyl group in the purine ring. |

| C=N / C=C stretching | ~1400 - 1600 | Characteristic of the purine ring system. |

| C=S stretching | ~1000 - 1200 | Confirms the presence of the thio- group. |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, it provides the exact molecular weight of the compound, which must agree with the calculated mass based on its chemical formula.

For 2-Thio-6-hydroxypurine, the chemical formula is C₅H₄N₄OS. High-resolution mass spectrometry can confirm its monoisotopic mass with high precision, validating the elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the molecule for analysis rsc.org. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable clues about the molecule's substructures and connectivity rsc.orgnih.gov.

Table 4: Molecular Weight and Formula of 2-Thio-6-hydroxypurine

| Property | Value |

| Chemical Formula | C₅H₄N₄OS |

| Average Molecular Weight | 168.18 g/mol |

| Monoisotopic Mass | 168.015667 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing purine analogues like this compound. The absorption of UV light by the molecule's conjugated π-system provides insights into its electronic structure. This technique is particularly valuable for monitoring its enzymatic conversion.

Detailed research findings show that UV-Vis spectroscopy is instrumental in studying the kinetics of enzymes such as xanthine oxidase (XO), which metabolizes 6-Thioxanthine. The enzymatic hydroxylation of 6-mercaptopurine (B1684380) (a precursor) to 6-Thioxanthine and its subsequent conversion to 6-thiouric acid can be followed by monitoring changes in UV absorbance at specific wavelengths. For instance, the activity of XO is often assayed by observing the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from xanthine. Similar principles are applied to track the metabolism of thiopurine substrates.

The UV absorption spectrum of 2-Thio-6-hydroxypurine is influenced by factors such as pH and solvent polarity, which can alter the protonation state of the molecule and the electronic transitions. Generally, purine analogues exhibit strong absorption bands in the UV region between 250 and 350 nm. While a specific, standardized spectrum for the hydrate form is dependent on these conditions, typical absorption maxima observed for 6-Thioxanthine are presented in the table below.

| Property | Value | Conditions |

| λmax 1 | ~340-350 nm | Neutral pH |

| λmax 2 | ~260-270 nm | Neutral pH |

| Molar Absorptivity (ε) | Varies with λ and conditions | Aqueous Buffer |

| Influencing Factors | pH, Solvent Polarity | - |

These characteristic absorption maxima allow for the quantitative analysis of 2-Thio-6-hydroxypurine in biological fluids and in vitro assays using techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). mdpi.com

Micro-X-ray Fluorescence Spectrometry for Binding Event Detection

Micro-X-ray Fluorescence (µXRF) spectrometry is a powerful, non-destructive analytical technique for elemental analysis with high spatial resolution. xos.comblue-scientific.com It allows for the mapping of elemental distributions in heterogeneous samples, including biological tissues and protein crystals. researchgate.netyoutube.comhoriba.com This capability makes it a highly suitable method for detecting and localizing the binding of specific ligands, provided they contain an element that is not naturally abundant in the surrounding matrix.

This compound contains a sulfur atom within its thiocarbonyl group (C=S). Sulfur is not a highly abundant element in typical biological preparations, which are primarily composed of carbon, hydrogen, nitrogen, and oxygen. This unique elemental signature allows µXRF to be employed for detecting the binding of 2-Thio-6-hydroxypurine to its target macromolecules.

The process involves irradiating the sample (e.g., a protein co-crystal or a tissue section) with a focused X-ray beam. This excites the atoms within the sample, causing them to emit fluorescent X-rays with energies characteristic of each element. By scanning the beam across the sample, a detailed map of the sulfur distribution can be generated. A high concentration of sulfur localized in a specific region, such as the active site of an enzyme crystal, would serve as direct evidence of a binding event. This technique offers significant advantages:

Non-destructive Nature : The sample remains intact for further analysis. youtube.com

High Sensitivity : It can detect elements at trace levels.

Spatial Resolution : Modern instruments can achieve resolutions down to the micrometer scale, allowing for precise localization within subcellular structures or protein crystals. blue-scientific.com

While specific studies applying µXRF to detect 2-Thio-6-hydroxypurine binding were not identified in the searched literature, the principles of the technique strongly support its utility for this purpose, particularly in distinguishing the ligand's location within a complex biological system.

Crystallographic Studies and Molecular Architecture

X-ray Single-Crystal Diffraction Analysis of this compound and its Derivatives

The general application of this technique to a purine analogue like this compound would involve the following steps:

Crystal Growth : Growing a single crystal of sufficient size and quality, which can be a challenging step.

Diffraction Experiment : Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections.

Data Analysis : The intensities and positions of these reflections are measured and used to compute an electron density map of the molecule.

Structure Refinement : A molecular model is built into the electron density map and refined to yield the final, precise atomic coordinates.

Such an analysis would definitively establish the tautomeric form (thione vs. thiol) present in the solid state and the specific geometry of the water molecule(s) of hydration.

Analysis of Intermolecular Interactions within Crystal Lattices (e.g., C-H···N interactions)

The stability and packing of molecules within a crystal lattice are governed by a network of non-covalent intermolecular interactions. For 2-Thio-6-hydroxypurine, these interactions are critical in defining its solid-state structure and properties. Based on its molecular structure, which features hydrogen bond donors (N-H groups), hydrogen bond acceptors (C=O and C=S groups, and ring nitrogen atoms), and an aromatic system, several key interactions are expected to be present.

Hydrogen Bonding : This is anticipated to be the dominant interaction. The N-H groups can act as donors, while the carbonyl oxygen, thiocarbonyl sulfur, and lone pairs on the purine ring's nitrogen atoms can act as acceptors. This often leads to the formation of robust, hydrogen-bonded dimers or extended sheets, a common feature in the crystal structures of purines and related heterocyclic compounds.

π-π Stacking : The planar purine rings can stack on top of each other, leading to favorable aromatic interactions that contribute significantly to the crystal's cohesion.

C-H···N/O/S Interactions : Weaker hydrogen bonds, such as those involving carbon as a donor (C-H) and nitrogen, oxygen, or sulfur as an acceptor, also play a crucial role in the fine-tuning of the crystal packing. These C-H···N interactions are recognized as significant forces in crystal engineering.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Lattice |

| Strong Hydrogen Bond | N-H | C=O | Formation of primary structural motifs (e.g., dimers, chains) |

| Hydrogen Bond | N-H | C=S | Contribution to lattice stability |

| Hydrogen Bond | N-H | Ring Nitrogen | Linking molecules into sheets or 3D networks |

| π-π Stacking | Purine Ring (π-system) | Purine Ring (π-system) | Stabilizing the layered arrangement of molecules |

| Weak Hydrogen Bond | C-H | N, O, or S atoms | Fine-tuning of the molecular packing |

The interplay of these forces dictates the final crystal architecture, influencing physical properties such as solubility and stability.

Protein-Ligand Co-crystallography for Enzymatic Binding Sites

Protein-ligand co-crystallography is a powerful technique used to visualize how a small molecule, such as 2-Thio-6-hydroxypurine, binds to its biological target at an atomic level. This method has been successfully applied to understand the interaction between purine analogues and the enzyme xanthine oxidase (XO).

A pivotal study determined the crystal structure of bovine xanthine oxidase in complex with 6-mercaptopurine, a direct metabolic precursor to 6-Thioxanthine, at 2.6 Å resolution. rcsb.orgresearchgate.netresearchgate.net The findings from this study provide critical insights into the binding mode of 6-Thioxanthine within the XO active site. The active site contains a molybdenum cofactor (Moco) that is essential for catalysis. ebi.ac.uk

The crystallographic data revealed that 6-mercaptopurine binds in the molybdenum active site in two distinct, alternative orientations: rcsb.orgresearchgate.net

Orientation 1 : The C-2 atom of the purine ring is positioned towards the molybdenum center, in a catalytically competent orientation for hydroxylation at this position.

Orientation 2 : The C-8 atom of the purine ring is directed towards the molybdenum center.

In both orientations, the binding is stabilized by key interactions with active site residues. The enzyme utilizes specific amino acids to anchor the substrate correctly for the reaction.

| Interacting Residue | Role in Binding | Ligand Atoms Involved |

| Arg-880 | Stabilizes the substrate and intermediates through hydrogen bonding. | Purine ring nitrogen and carbonyl/thiocarbonyl groups. |

| Glu-802 | Positions the substrate for nucleophilic attack. | Purine ring N-H groups. |

| Molybdenum Cofactor (Moco) | The site of the hydroxylation reaction. | C-2 or C-8 of the purine ring. |

These structural studies demonstrate that while the purine substrate can bind in multiple ways, only one orientation is overwhelmingly productive for the enzymatic reaction. rcsb.org This detailed structural information is invaluable for understanding the enzyme's mechanism and for the rational design of specific enzyme inhibitors.

Computational and Theoretical Investigations of 2 Thio 6 Hydroxypurine Hydrate

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, especially Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical nature of 2-Thio-6-hydroxypurine. These calculations offer insights into the molecule's electron distribution, reactivity, and structural stability.

DFT calculations are employed to investigate the electronic properties and reactivity of purine (B94841) analogs. rsc.org Methods like electrostatic potential analysis can identify the nucleophilic and electrophilic regions of the molecule, highlighting the prominent nucleophilic nature of the sulfur and nitrogen atoms. rsc.orgresearchgate.net Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the molecule's reactivity. researchgate.net For instance, a smaller energy gap between HOMO and LUMO generally indicates higher chemical reactivity. researchgate.net

In studies of similar thio-substituted purines, DFT has been used to calculate various quantum mechanical descriptors that predict reactivity in different phases. rsc.org Such analyses for 2-Thio-6-hydroxypurine would reveal its electron-donating and accepting capabilities, which are crucial for its biological interactions. The electronic spectrum, determined by methods like Time-Dependent DFT (TD-DFT), can be compared with experimental observations to validate the computational models. nih.gov

The acidity (pKa value) of the thiol group and various N-H protons in 2-Thio-6-hydroxypurine is critical for its behavior in biological systems. DFT provides a reliable framework for the direct determination of pKa values. nih.gov Accurate pKa calculations for thiols often require sophisticated models that include explicit water molecules in addition to a polarizable continuum model (PCM) to simulate the aqueous environment. wayne.eduresearchgate.net

Studies have shown that including three explicit water molecules hydrogen-bonded to the sulfur atom significantly improves the accuracy of calculated pKa values for thiols. wayne.edu The choice of functional and basis set is also crucial; for example, the ωB97XD functional with a basis set that includes polarization and diffuse functions has been shown to produce results with high accuracy for a range of thiol compounds. wayne.eduresearchgate.net This methodology can be applied to determine the pKa values of the various acidic sites on the 2-Thio-6-hydroxypurine molecule, providing insight into which forms (neutral, monoanionic, etc.) predominate at physiological pH.

Table 1: Factors Influencing DFT-based pKa Calculations for Thiol-Containing Compounds

| Factor | Description | Impact on Accuracy |

|---|---|---|

| Solvation Model | Simulates the effect of the solvent (water) on the molecule. | A combination of implicit (e.g., SMD) and explicit models (including specific water molecules) is often necessary for high accuracy. wayne.eduresearchgate.net |

| Explicit Waters | Specific water molecules are included in the calculation to model direct hydrogen bonding. | Including 1 to 3 explicit water molecules can lower the average error in calculated pKa values by several units. wayne.edu |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. | Functionals like ωB97XD and B3LYP have shown good performance for thiol pKa calculations when combined with explicit water models. wayne.edu |

| Basis Set | The set of mathematical functions used to build the molecular orbitals. | Must include polarization functions on hydrogen and diffuse functions on heavy atoms for accurate results (e.g., 6-31+G(d,p)). wayne.eduresearchgate.net |

Purine derivatives like 2-Thio-6-hydroxypurine can exist in multiple tautomeric forms, which involve the migration of protons between nitrogen, oxygen, and sulfur atoms. Quantum mechanical calculations are essential for determining the relative stabilities of these tautomers in both the gas phase and in solution. nih.gov For the related compound 6-thioxanthine, DFT calculations have shown that the thione forms are predominantly stable in both gaseous and aqueous phases. pku.edu.cn A thorough conformational analysis using DFT can identify the most stable tautomers and conformers of 2-Thio-6-hydroxypurine, revealing that enolic or thione forms are typically more stable than diketo or thiol forms. pku.edu.cnnih.gov The Conductor Polarized Continuum Model (CPCM) is one method used to evaluate the solvent effects on the relative stabilities of these tautomers. nih.gov

Molecular Dynamics and Simulation Studies

While quantum mechanics describes the static electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior and interactions with the solvent over time. nih.govnih.gov

The interaction between 2-Thio-6-hydroxypurine and water is pivotal to its biological function. nih.govcityu.edu.hk Ab initio studies on the hydration of 2-Thioxanthine (B146167) (2TX) have theoretically identified and characterized its 1:1 complexes with water. nih.gov Using methods at the MP2/6-311G(d,p) and B3LYP/6-311G(d,p) levels, seven stable hydrated complexes have been found. nih.govcityu.edu.hk

These studies show that water molecules can interact with 2TX at different sites, forming various hydrogen bonds. nih.gov The stability of these complexes is dictated by the intrinsic acidity and basicity of the interaction sites. nih.govcityu.edu.hk For example, the most stable hydrated complex involves a closed structure where a single water molecule forms two hydrogen bonds with 2TX (N(7)-H···O and O-H···O). nih.govcityu.edu.hk The interaction energies for these complexes, corrected for basis set superposition error (BSSE), are all negative, indicating that hydrogen bond formation stabilizes the complexes. nih.gov Ab initio molecular dynamics (AIMD) simulations can further reveal how hydration affects the molecule's structure, such as the rotation of its hydroxyl group. mdpi.com

Table 2: Calculated Interaction Energies for 2-Thioxanthine-Water Complexes

| Complex | Interacting Site on 2TX | Interaction Energy (ΔE) at MP2 level (kcal/mol) |

|---|---|---|

| I | N(1)-H | -8.76 |

| II | N(7)-H and C(6)=O | -12.44 |

| III | N(3)-H and C(2)=S | -10.15 |

| IV | N(7) | -7.21 |

| V | C(6)=O | -6.50 |

| VI | C(2)=S | -4.43 |

| VII | C(8)-H | -3.12 |

Data sourced from an ab initio study on the hydration of 2-thioxanthine. nih.gov

The hydration shell around 2-Thio-6-hydroxypurine is characterized by a complex and dynamic network of hydrogen bonds. nih.govcityu.edu.hk Computational studies have identified five distinct types of hydrogen bonding regimes between 2-Thioxanthine and water: N-H···O, O-H···N, O-H···O, O-H···S, and C-H···O. nih.govcityu.edu.hk These are all classified as medium-strength hydrogen bonds. nih.gov

Molecular dynamics simulations can track the formation and breaking of these hydrogen bonds over time, providing a dynamic picture of the solvation shell. nih.govresearchgate.net The strength and geometry of these bonds are crucial; for instance, O-H···S hydrogen bonds are known to be very important in biological systems. researchgate.net The analysis of hydrogen-bonding networks in simulations can involve graph-based algorithms to identify clusters of connected molecules and water-mediated bridges. frontiersin.org The number and distribution of hydrogen bonds per water molecule in the vicinity of the solute are altered compared to bulk water, reflecting the influence of the purine derivative on the local water structure. mdpi.com The hydrogen-bonding interactions of related molecules like hypoxanthine have also been characterized computationally, providing a basis for comparison. nih.gov

Improper Blue-Shifting Hydrogen Bonds

In the study of molecular interactions, hydrogen bonds are typically characterized by a lengthening of the X-H bond and a corresponding red shift (decrease in frequency) of its stretching vibration in the infrared spectrum. However, a less common but significant phenomenon is the "improper blue-shifting hydrogen bond," where the X-H bond contracts and its stretching frequency shifts to a higher frequency (a blue shift). researchgate.net This seemingly counterintuitive effect has been observed in various molecular complexes and is a subject of ongoing theoretical investigation. researchgate.netresearchgate.net

The origin of blue-shifting hydrogen bonds lies in a delicate balance of intermolecular forces. nih.gov While typical hydrogen bonds are dominated by electrostatic and charge-transfer interactions that weaken the X-H bond, improper hydrogen bonds are influenced by a significant contribution from London dispersion forces. researchgate.net In certain geometric arrangements, particularly involving C-H donors, these dispersion forces can lead to a compression of the interacting molecules, resulting in the contraction of the C-H bond and a consequent blue shift in its vibrational frequency. nih.gov In the context of 2-Thio-6-hydroxypurine hydrate (B1144303), an improper blue-shifting hydrogen bond has been identified in one of its hydrated complexes, specifically involving a C-H bond acting as the hydrogen bond donor to the oxygen atom of a water molecule. nih.gov

Advanced Computational Analysis Techniques

To gain deeper insights into the electronic structure and bonding characteristics of 2-Thio-6-hydroxypurine hydrate, particularly its hydrogen bonding interactions, advanced computational methods are employed. These techniques provide a quantitative and qualitative understanding that complements experimental data.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis for Hydrogen Bond Characteristics

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are powerful computational tools for elucidating the nature of chemical bonds and intermolecular interactions. NBO analysis examines the delocalization of electron density between orbitals, providing a picture of charge transfer and orbital interactions that contribute to bonding. nih.gov In the case of hydrogen bonds in hydrated 2-Thio-6-hydroxypurine, NBO analysis can quantify the charge transfer from the proton acceptor (e.g., the oxygen of water) to the proton donor. nih.govlongdom.org For the improper blue-shifting C-H---O hydrogen bond observed in a hydrated complex of the related compound 2-thioxanthine, NBO analysis revealed that charge is actually transferred from the thioxanthine molecule to the water molecule, which is the reverse of what is seen in conventional hydrogen bonds. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, analyzes the topology of the electron density to define atoms and the bonds between them. rsc.orgorientjchem.org The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. For the various hydrogen bonds in hydrated 2-Thio-6-hydroxypurine, AIM analysis can be used to characterize the strength and nature of the N-H---O, O-H---N, O-H---O, O-H---S, and C-H---O interactions. nih.gov

| Interaction Type | Typical NBO Finding | Typical AIM Finding |

| Conventional H-bond | Charge transfer from proton acceptor to donor | Presence of a bond critical point (BCP) between H and acceptor |

| Improper Blue-Shifting H-bond | Atypical charge transfer direction (e.g., donor to acceptor) | Presence of a BCP with specific topological properties |

Theoretical Spectroscopic Predictions (e.g., Infrared and NMR Spectra)

Computational chemistry allows for the theoretical prediction of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and identifying the structural features of molecules and their complexes. For this compound, theoretical IR spectra can predict the vibrational frequencies of different functional groups. The formation of hydrogen bonds is expected to cause significant shifts in the stretching frequencies of the involved N-H, O-H, and C-H bonds. nih.gov As mentioned, the C-H bond involved in the improper hydrogen bond would show a calculated blue shift.

Similarly, theoretical ¹H NMR chemical shifts can be calculated. The protons involved in hydrogen bonding typically experience a downfield shift (increase in chemical shift value) due to the deshielding effect of the nearby electronegative atom. nih.gov For the hydrated complexes of 2-thioxanthine, the calculated increase in the chemical shift of the hydrogen-bonded N-H proton was about 3-5 ppm, while for the C-H proton it was about 0.5-1.5 ppm. nih.gov These theoretical predictions can aid in the assignment of experimental NMR signals and confirm the presence and nature of hydrogen bonds in this compound. mdpi.com

| Spectroscopic Technique | Predicted Effect of Hydrogen Bonding |

| Infrared (IR) Spectroscopy | Red shift of N-H and O-H stretching frequencies; Blue shift for improper C-H---O bond |

| Nuclear Magnetic Resonance (NMR) | Downfield shift of proton chemical shifts for H atoms involved in H-bonds |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. dergipark.org.tr This method is crucial in drug discovery and for understanding the biological activity of compounds. 2-Thio-6-hydroxypurine and its derivatives are of interest for their potential interactions with various enzymes. For instance, as a purine analog, it could be investigated as an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase (XO). nih.gov

Molecular docking studies can simulate the binding of this compound to the active site of a target protein. nih.gov These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction. The types of interactions that can be modeled include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov By understanding how this compound fits into the active site of a receptor and the nature of the intermolecular forces that stabilize the complex, researchers can rationalize its potential biological activity and guide the design of more potent derivatives.

Biochemical Interactions and Enzymatic Mechanisms of 2 Thio 6 Hydroxypurine Hydrate

Purine (B94841) Metabolism and Salvage Pathways

2-Thio-6-hydroxypurine hydrate (B1144303), also known as 6-thioxanthine, is a purine analogue and a key metabolite in the biotransformation of thiopurine drugs. Its biochemical significance is rooted in its interaction with the enzymes of purine metabolism and salvage pathways, leading to profound effects on nucleotide synthesis and cellular proliferation.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) is a central enzyme in the purine salvage pathway. rcsb.org This pathway recycles purine bases from the degradation of DNA and RNA to synthesize new nucleotides. rcsb.org HGPRTase catalyzes the conversion of hypoxanthine and guanine to inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. drugbank.com

In the context of thiopurine metabolism, HGPRTase is responsible for the bioactivation of drugs like 6-mercaptopurine (B1684380) (6-MP). researchgate.net It converts 6-MP into its active nucleotide form, 6-thioinosine monophosphate (TIMP). researchgate.net This conversion is a critical step, as the resulting thio-nucleotides are the primary mediators of the drug's cytotoxic and immunosuppressive effects. nih.gov The activity level of HGPRTase can influence the concentration of active thiopurine metabolites, with higher activity potentially leading to an increased risk of toxicity. nih.gov

| Enzyme | Function | Interaction with Thiopurine Pathway | Key Outcome |

|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | Catalyzes the salvage of purine bases (hypoxanthine, guanine) to form nucleotides (IMP, GMP). drugbank.com | Converts 6-mercaptopurine (a precursor to 6-thioxanthine) into the active metabolite 6-thioinosinic acid (TIMP). researchgate.net | Bioactivation of thiopurines, enabling their integration into nucleotide metabolic pathways. |

Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. frontiersin.org It catalyzes the conversion of IMP to xanthosine monophosphate (XMP). frontiersin.org The active metabolite of 6-MP, thioinosinic acid (TIMP), serves as a substrate for IMPDH, which converts it to 6-thioxanthosine monophosphate (6-TXMP). researchgate.net This diversion of IMPDH activity towards a fraudulent substrate effectively inhibits the production of endogenous XMP, leading to the depletion of the guanine nucleotide pool. nih.govresearchgate.net

Following this step, Xanthylate Aminase, also known as Guanosine Monophosphate Synthetase (GMPS), converts XMP into GMP. In the thiopurine pathway, GMPS acts on 6-TXMP to produce 6-thioguanine nucleotides (6-TGNs), which are the ultimate cytotoxic metabolites. researchgate.netnih.gov The interference with these two key enzymes disrupts the normal synthesis of guanine nucleotides, which is crucial for DNA and RNA synthesis and cellular proliferation. nih.gov

Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (GPAT), also referred to as amidophosphoribosyltransferase, catalyzes the first committed step in the de novo purine biosynthesis pathway. wikipedia.orgebi.ac.uk This enzyme converts PRPP into 5-phosphoribosyl-1-amine, using glutamine as a nitrogen source. wikipedia.org The activity of GPAT is subject to feedback inhibition by purine ribonucleotides, which is a key regulatory mechanism of the pathway. taylorfrancis.com

| Enzyme | Function | Effect of Thiopurine Metabolites |

|---|---|---|

| Inosine Monophosphate (IMP) Dehydrogenase | Converts IMP to XMP, a rate-limiting step in GMP synthesis. frontiersin.org | Metabolizes TIMP to 6-TXMP, depleting the guanine nucleotide pool. researchgate.net |

| Xanthylate Aminase (GMPS) | Converts XMP to GMP. nih.gov | Converts 6-TXMP to 6-thioguanine nucleotides (6-TGNs). researchgate.net |

| Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (GPAT) | Catalyzes the first committed step of de novo purine synthesis. wikipedia.org | Inhibited by TIMP and MTIMP, reducing overall purine synthesis. researchgate.net |

The interactions of 6-thioxanthine and its related metabolites with the enzymes of purine metabolism result in a significant disruption of the intracellular purine nucleotide pools. nih.govmdpi.com The regulation of these pools is critical for maintaining normal cellular functions, including DNA replication, RNA transcription, and energy metabolism.

Enzymatic Biotransformation and Metabolite Formation

The metabolic pathway of thiopurines is complex, involving several enzymatic steps that lead to both activation and inactivation of the parent compound. 2-Thio-6-hydroxypurine hydrate (6-thioxanthine) is itself a product of this pathway, formed from the oxidation of 6-mercaptopurine by xanthine oxidase. researchgate.netelsevierpure.com

The central active metabolite in the thiopurine pathway is 6-thioinosinic acid (TIMP). scilit.com This crucial nucleotide analogue is formed from 6-mercaptopurine through the action of HGPRTase. researchgate.net Once formed, TIMP can follow several metabolic routes.

Oxidative Metabolites and their Enzymatic Inhibition (e.g., 6-thiouric acid and UDP-glucose dehydrogenase)

2-Thio-6-hydroxypurine, also known as 6-thioxanthine, is an oxidative metabolite of the therapeutic agent 6-thiopurine (6TP). The metabolism of 6TP proceeds through oxidation, catalyzed by xanthine oxidase, first to 6-thioxanthine and subsequently to 6-thiouric acid (6TUA) nih.govnih.govresearchgate.net. These oxidative metabolites have been shown to be potent inhibitors of key enzymes in cellular metabolism, notably UDP-glucose dehydrogenase (UGDH).

UGDH is a critical enzyme that catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDPGA) nih.govnih.gov. UDPGA is an essential precursor for the synthesis of glycosaminoglycans like hyaluronic acid and for the glucuronidation of various molecules for excretion nih.govnih.gov. Inhibition of UGDH can disrupt these pathways.

Research has demonstrated that while the parent compound 6-thiopurine is a weak inhibitor of UGDH, its oxidative metabolites exhibit significantly increased inhibitory activity nih.gov. 6-thioxanthine (2-Thio-6-hydroxypurine) is a substantially more potent inhibitor than 6-thiopurine. The final oxidative metabolite, 6-thiouric acid, shows the most potent inhibition, with a nearly six-fold greater inhibitory effect on UGDH compared to 6-thioxanthine nih.gov. This potent inhibition by the end metabolite, which is highly retained in the body, suggests a potential mechanism for certain toxicities associated with thiopurine administration nih.gov. The inhibitory constants (Ki) highlight the progressive increase in potency with oxidation.

Table 1: Inhibition of UDP-Glucose Dehydrogenase by 6-Thiopurine and its Oxidative Metabolites

| Compound | Ki Value (μM) | Reference |

|---|---|---|

| 6-Thiopurine (6TP) | 288 | nih.gov |

| 6-Thioxanthine (2-Thio-6-hydroxypurine) | 54 | nih.gov |

| 8-hydroxy-6-thiopurine (8-OH-6TP) | 14 | nih.gov |

| 6-Thiouric Acid (6TUA) | 7 | nih.gov |

The data indicate that the oxidation at the C2 and C8 positions of the purine ring is pivotal for the enhanced inhibition of UGDH nih.gov.

Interactions with 5'-Nucleotidases

Cytosolic 5'-nucleotidase II (NT5C2) is a highly conserved, Mg2+-dependent enzyme that plays a crucial role in maintaining the homeostasis of the intracellular nucleotide pool nih.govnih.govnih.gov. It belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases and functions as a homotetramer nih.gov. The primary physiological role of NT5C2 is to catalyze the dephosphorylation of 6-hydroxypurine nucleoside 5'-monophosphates, thereby regulating their levels within the cell nih.govresearchgate.netnovocib.com.

The activity of NT5C2 is subject to complex allosteric regulation. It is almost inactive in its basal state but is strongly activated by ATP nih.govresearchgate.net. Other molecules, such as diadenosine polyphosphates and 2,3-bisphosphoglycerate, also act as allosteric activators, while inorganic phosphate (Pi) is an inhibitor researchgate.netnovocib.com. This regulation allows NT5C2 to function as a sensor of the cell's energy status; its activity increases significantly as the adenylate energy charge rises mdpi.com.

Structurally, NT5C2 possesses distinct conformational states. Allosteric activators bind to an effector site, inducing a conformational change that reconfigures the catalytic center for substrate access and catalysis nih.govaacrjournals.org. The enzyme also features a "switch-off" mechanism and a C-terminal acidic tail that acts as a brake to restrain activation nih.govaacrjournals.org. Gain-of-function mutations, often found in relapsed acute lymphoblastic leukemia, can disrupt these regulatory mechanisms, leading to a hyperactive enzyme that confers resistance to thiopurine drugs nih.govnih.govaacrjournals.org. Furthermore, NT5C2 activity can be modulated by post-translational modifications, such as phosphorylation, which has been implicated in its chemoresistance function biorxiv.org.

NT5C2 preferentially catalyzes the dephosphorylation of 6-hydroxypurine monophosphates nih.govnovocib.com. Its primary endogenous substrates include inosine monophosphate (IMP), guanosine monophosphate (GMP), and xanthosine monophosphate (XMP) nih.govnih.govaacrjournals.org. The resulting nucleosides can then be exported from the cell, helping to clear excess purine nucleotides nih.gov.

In the context of thiopurine metabolism, NT5C2 is of significant interest because it also dephosphorylates the monophosphate forms of thiopurine analogs. This includes cytotoxic metabolites such as 6-thioinosine monophosphate (6-tIMP), 6-thioguanosine monophosphate (6-tGMP), and 6-thioxanthosine monophosphate (6-tXMP) nih.gov. 6-tXMP is the nucleotide monophosphate form of the metabolite derived from 2-Thio-6-hydroxypurine (6-thioxanthine). By dephosphorylating these active metabolites, NT5C2 effectively inactivates them, preventing their incorporation into nucleic acids and reducing their cytotoxic effect nih.gov. Studies on mutant forms of NT5C2 have shown that these hyperactive variants exhibit an elevated dephosphorylation activity with a notable preference for thiopurine metabolites over the endogenous purine nucleotides aacrjournals.org.

Table 2: Substrates of Cytosolic 5'-Nucleotidase II (NT5C2)

| Substrate Type | Examples | Reference |

|---|---|---|

| Endogenous 6-Hydroxypurine Monophosphates | Inosine monophosphate (IMP), Guanosine monophosphate (GMP), Xanthosine monophosphate (XMP) | nih.govnih.govaacrjournals.org |

| Thiopurine Monophosphates | 6-thioinosine monophosphate (6-tIMP), 6-thioguanosine monophosphate (6-tGMP), 6-thioxanthosine monophosphate (6-tXMP) | nih.gov |

Purine Nucleoside Phosphorylase (PNP) Interactions and Inhibition Kinetics

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of N-glycosidic bonds in 6-oxopurine (deoxy)ribonucleosides like inosine and guanosine to yield the corresponding purine base and (deoxy)ribose-1-phosphate mdpi.comuniprot.orgnih.gov. Due to its critical role, PNP is a target for the development of inhibitors for T-cell proliferative diseases and pathogenic organisms that rely on the purine salvage pathway mdpi.comnih.govacs.org.

The inhibition of PNP has been extensively studied using a variety of purine analogues. Research on PNP from Helicobacter pylori has shown that purines substituted at the C2 and/or C6 positions can act as effective inhibitors, with inhibition constants typically in the micromolar range nih.govnih.gov. For instance, compounds such as 6-benzylthio-2-chloropurine have demonstrated potent inhibition of the enzyme nih.govnih.gov.

X-ray crystallographic studies of PNP-inhibitor complexes reveal that these purine analogues bind within the enzyme's base-binding site nih.govresearchgate.net. The specificity of mammalian PNP for 6-oxopurines is partly conferred by a hydrogen bond between the exocyclic O6 of the purine and an asparagine residue (Asn243) in the active site nih.gov. Inhibitor design often focuses on creating compounds that interact favorably with the three main subsites of the active site: the purine binding site, a nearby hydrophobic pocket, and the phosphate binding site nih.gov. While specific kinetic data for this compound with PNP is not detailed in the provided sources, the extensive research on structurally similar 2,6-substituted purines indicates that it would likely interact with the PNP active site and function as an inhibitor mdpi.comnih.govresearchgate.net.

Table 3: Examples of Substituted Purine Inhibitors of H. pylori PNP

| Inhibitor | Inhibition Constant (Ki or IC50) | Reference |

|---|---|---|

| 6-benzylthio-2-chloropurine | Micromolar range | nih.govnih.gov |

| (S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine | 6 nM (IC50 for mammalian PNP) | nih.gov |

| Peldesine (BCX-34) | 30 nM (IC50 for mammalian PNP) | nih.gov |

Note: Data for mammalian PNP is included for comparison of inhibitor potency.

General Nucleophilic and Electrophilic Reactions in Biological Contexts (e.g., reactions at C-6 of pyrimidine (B1678525), C-6 of adenine (B156593), C-2 of guanine)

The purine ring system, a fusion of pyrimidine and imidazole (B134444) rings, is susceptible to both nucleophilic and electrophilic reactions at various positions, influenced by the substituents on the ring nih.gov. In biological systems, these reactions are fundamental to the function and metabolism of purine derivatives. The primary sites for substitution on the purine ring are the C2, C6, and C8 positions nih.govnih.gov.

For 2-Thio-6-hydroxypurine, the substituents at the C2 and C6 positions govern its reactivity.

C2 Position: The thiol (-SH) group at this position makes it a nucleophilic center. Substitutions at the C2 position of the adenine ring system have been shown to increase the potency and selectivity of ligands for purine receptors nih.gov.

C6 Position: This position features a hydroxyl group (-OH), which exists in tautomeric equilibrium with a keto group (=O). This site is a common point for metabolic reactions, such as the oxidative hydroxylation catalyzed by xanthine oxidase nih.gov. It is also a key position for interaction with enzymes; for example, the C6 carbonyl of xanthine can form hydrogen bonds with active site residues like Arg880 in xanthine oxidase researchgate.net.

In a broader biological context, electron-rich (nucleophilic) sites on purines can react with cellular electrophiles. Conversely, electron-deficient carbons in the purine ring can be attacked by biological nucleophiles, such as the thiol groups of cysteine residues or amino groups of lysine residues in proteins. These covalent interactions are critical for the mechanism of action of many purine-based drugs and the function of enzyme inhibitors.

ATP-Interacting Proteins and Allosteric Signaling Mechanisms (e.g., using photoaffinity probes)

Identifying the protein targets of small molecules like purine analogues is crucial for understanding their biological effects. Photoaffinity labeling (PAL) is a powerful technique used to covalently link a molecule to its interacting proteins upon photoactivation, enabling their identification nih.govmdpi.com. Purine analogues can be derivatized into photoaffinity probes to study ATP-interacting proteins and explore allosteric signaling.

A typical photoaffinity probe consists of the purine scaffold (the target-binding ligand), a photoreactive group (e.g., benzophenone, aryl azide, or diazirine), and a reporter tag (e.g., biotin) for enrichment and detection mdpi.com. When a purine-based probe binds to an ATP-binding site or an allosteric site on a protein, irradiation with UV light generates a highly reactive intermediate that forms a stable covalent bond with nearby amino acid residues nih.gov. The tagged proteins can then be isolated and identified using mass spectrometry nih.govacs.org.

This methodology is widely used for the global profiling of ATP-binding proteins, particularly the kinome, as many kinases share structural similarities in their ATP-binding pockets nih.govacs.orgresearchgate.net. Furthermore, photoaffinity probes can uncover allosteric sites that are distinct from the primary ligand-binding pocket nih.govresearchgate.net. Binding of a ligand to an allosteric site can induce conformational changes that modulate the protein's activity, a process known as allosteric signaling frontiersin.orgmdpi.com. By using purine-based photoaffinity probes, researchers can map these allosteric interactions and elucidate the complex signaling networks regulated by ATP and other nucleotides.

Molecular Biology and Genetic Implications of 2 Thio 6 Hydroxypurine Hydrate Research

Incorporation into Nucleic Acids and its Molecular Consequences

Thiopurines, as prodrugs, undergo intracellular metabolic activation to form thiopurine nucleotides, which can then be incorporated into the DNA and RNA of dividing cells. aacrjournals.org This integration is a key factor in their biological activity and has profound effects on the structure and function of nucleic acids.

Destabilizing Effects on DNA Duplexes

The substitution of guanine with 6-thioguanine (S6G) introduces a moderate destabilization of the DNA duplex. nih.govresearchgate.net Thermodynamic studies have shown that replacing a canonical G•C base pair with an S6G•C pair results in a less stable duplex. nih.govoup.com This destabilization is quantified by a decrease in the melting temperature (Tm) and a less favorable Gibbs free energy (ΔG°) of duplex formation. For instance, the presence of a single S6G•C pair can lower the duplex melting temperature by approximately 3°C and make the Gibbs free energy about 1 kcal/mol less favorable compared to the unmodified duplex. nih.govoup.com

| Duplex Type | Change in Melting Temp. (ΔTm) | Change in Gibbs Free Energy (ΔG°) | Base Pair Lifetime |

| Normal G•C | Reference | Reference | ~125 ms |

| S6G•C | ~ -3°C | ~ +1 kcal/mol | ~7 ms |

| G•T Mismatch | ~ -10°C | ~ +3 kcal/mol | Below detection |

| S6G•T Mismatch | ~ -10°C | ~ +3 kcal/mol | ~2 ms |

Role in Nucleic Acid Modifications (e.g., modified nucleobases in RNA)

Thiolation is a natural modification found in nucleic acids, particularly in transfer RNA (tRNA). oup.com The modified nucleobase 2-thiouridine (s²U), for example, is found in the anticodon loop of some tRNAs where it plays a critical role in the efficiency and fidelity of translation. oup.comoup.com

Research on s²U-containing RNA duplexes has shown that this modification enhances thermodynamic stability. oup.comnih.gov The presence of 2-thiouridine can increase the melting temperature of an RNA duplex significantly; one study noted a Tm increase of 11.7°C compared to an unmodified duplex. oup.com This stabilization is thought to arise from the preorganization of the single-stranded RNA, an effect that is entropic in origin. oup.comsemanticscholar.org Specifically, 2-thiolation has been shown to stabilize Watson-Crick U:A base pairs while destabilizing U:G wobble pairs, which is a common mismatch in RNA copying. oup.comsemanticscholar.org This property is crucial for accurate codon-anticodon recognition during protein synthesis. oup.com

Hydrogen Bonding Preferences in Nucleic Acid Structures (Watson-Crick and Hoogsteen pairings)

Incorporated thiopurines can alter the standard hydrogen bonding patterns within the DNA double helix. DNA typically relies on Watson-Crick base pairing (A with T, G with C), where the bases are in an anti conformation relative to the sugar backbone. chemistrytalk.org However, an alternative arrangement known as Hoogsteen base pairing can occur, particularly when the DNA is damaged or bound by proteins. reddit.com

In Hoogsteen pairing, the purine (B94841) base (adenine or guanine) flips 180° to a syn conformation. wikipedia.orgresearchgate.net This changes the hydrogen-bonding face of the purine, leading to a different pairing geometry that alters the shape of the DNA helix. reddit.com For example, in an A•T Hoogsteen pair, the N7 and N6 atoms of adenine (B156593) bond with the N3 and O4 atoms of thymine. wikipedia.org This geometry results in a shorter distance between the C1' atoms of the sugar backbone compared to Watson-Crick pairs. reddit.com

The substitution of oxygen with a larger sulfur atom at the 6-position in 6-thioguanine can disrupt the normal three hydrogen bonds of a G•C Watson-Crick pair. While structural studies show that S6G can still form a Watson-Crick-like pair with cytosine, the stability and dynamics of this pair are significantly weakened. nih.govresearchgate.net The altered electronic and steric properties of the thiopurine base may influence the equilibrium between Watson-Crick and Hoogsteen pairing, potentially facilitating the formation of non-canonical structures that could be recognized by DNA repair proteins or interfere with the function of DNA-processing enzymes. researchgate.netreddit.com

Genetic Basis of Biochemical Resistance

The clinical efficacy of thiopurine-based therapies can be compromised by the development of biochemical resistance. Genetic mutations are a primary driver of this phenomenon, altering the metabolic pathways that activate or deactivate these crucial drugs.

Understanding Mechanisms of 6-Mercaptopurine (B1684380) Resistance via NT5C2 Mutations

A key mechanism of acquired resistance to 6-mercaptopurine (6-MP) involves mutations in the NT5C2 gene. nih.gov NT5C2 is a cytosolic 5'-nucleotidase that helps maintain cellular nucleotide balance. aacrjournals.org Critically, it can also dephosphorylate and thereby inactivate the cytotoxic metabolites of 6-MP, namely thioinosine monophosphate (TIMP). nih.govaacrjournals.org

Somatic gain-of-function mutations in NT5C2 lead to an enzyme with increased nucleotidase activity. aacrjournals.orgaacrjournals.org This hyperactivity results in the rapid inactivation of thiopurine monophosphate nucleotides, preventing them from being converted into their active cytotoxic forms and incorporated into DNA. aacrjournals.org Consequently, the therapeutic effect of 6-MP is diminished, leading to drug resistance. nih.gov These mutations are frequently identified in patients with relapsed acute lymphoblastic leukemia (ALL). nih.govaacrjournals.org

Structural and functional analyses have revealed distinct classes of these resistance-driving mutations: aacrjournals.orgnih.gov

Class I mutations reconfigure the enzyme's catalytic center, locking it into a constitutively active state, independent of allosteric activators. aacrjournals.orgnih.gov

Class II mutations , the most common type, disrupt an inherent "switch-off" mechanism that normally returns the enzyme to an inactive state. aacrjournals.orgnih.gov

Class III mutations involve the loss of a C-terminal tail that functions as a brake, thereby promoting the enzyme's activation. aacrjournals.orgnih.gov

Table 3: Classes of Resistance-Driving NT5C2 Mutations

| Mutation Class | Mechanism of Action | Consequence | Reference |

|---|---|---|---|

| Class I | Locks the enzyme in a constitutively active configuration. | Constant, high-level nucleotidase activity. | aacrjournals.orgnih.gov |

| Class II | Disrupts the intramolecular "switch-off" mechanism. | Loss of self-inactivation, leading to prolonged activity. | aacrjournals.orgnih.gov |

| Class III | Removes the C-terminal acidic tail that restrains activation. | Lowered threshold for allosteric activation. | aacrjournals.orgnih.gov |

Pharmacological Reversal of Resistance Mechanisms through Enzyme Inhibition

The detailed understanding of NT5C2-mediated resistance has paved the way for targeted therapeutic strategies aimed at overcoming it. aacrjournals.org The primary approach is the pharmacological inhibition of the overactive NT5C2 enzyme to restore sensitivity to thiopurine drugs. aacrjournals.orgscholarsresearchlibrary.com

Researchers have identified first-in-class small-molecule inhibitors of NT5C2 that can effectively counteract the effects of these gain-of-function mutations. aacrjournals.org One such inhibitor, known as CRCD2, has demonstrated broad activity against various relapse-associated mutant forms of NT5C2 in both in vitro and in vivo models. aacrjournals.orgresearchgate.net